Technical Guide: 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
Technical Guide: 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl
CAS Number: 363-95-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl, a specialized aromatic compound. Due to its unique substitution pattern, featuring both nitro and trifluoromethyl groups on a biphenyl scaffold, this molecule holds potential as a building block in medicinal chemistry and materials science. This document outlines its known properties, a proposed synthetic pathway with a detailed experimental protocol, and relevant safety information.
Core Compound Data
The fundamental physicochemical properties of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl are summarized below.
| Property | Value | Source |
| CAS Number | 363-95-1 | [1][2][3] |
| Molecular Formula | C₁₄H₆F₆N₂O₄ | [1][3] |
| Molecular Weight | 380.2 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystal | [3] |
| Purity | ≥99% (as commercially available) | [3] |
| Melting Point | 68 - 70 °C | [4] |
| Boiling Point | 255 °C | [4] |
| Storage | Store in a cool, dry place at room temperature. | [1][3] |
Safety and Handling Information
This compound should be handled with care in a laboratory setting by trained professionals. The following table summarizes the key safety data.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P321, P332+P313, P362 |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity, single exposure | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Users should consult the full Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.
Proposed Synthetic Pathway and Experimental Protocol
Proposed Synthesis Workflow
Caption: Proposed Ullmann coupling synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methodologies for Ullmann-type reactions.[5][6]
Materials:
-
2-Chloro-5-nitrobenzotrifluoride
-
Copper powder, activated
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hexane
-
Hydrochloric acid (HCl), 2M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Celite
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Schlenk line or nitrogen/argon inlet
-
Büchner funnel and flask
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add activated copper powder. The flask is then flame-dried under a vacuum and allowed to cool to room temperature under a nitrogen atmosphere.
-
Addition of Reactants: Add anhydrous dimethylformamide (DMF) to the flask, followed by 2-chloro-5-nitrobenzotrifluoride.
-
Reaction: The reaction mixture is heated to a reflux temperature of approximately 150-160 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically run for 12-24 hours.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then filtered through a pad of Celite to remove the copper residues, and the filter cake is washed with toluene.
-
Extraction: The combined filtrate is transferred to a separatory funnel and washed sequentially with 2M HCl and brine. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system such as ethanol/water to afford pure 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl.
Potential Applications
While specific applications for 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl are not extensively documented, its structure suggests potential utility in several areas of research and development:
-
Pharmaceutical Synthesis: The dinitro functional groups can be reduced to diamines, which are versatile precursors for the synthesis of various heterocyclic compounds and polymers with potential biological activity. The trifluoromethyl groups can enhance metabolic stability and binding affinity of drug candidates.
-
Materials Science: The electron-withdrawing nature of the nitro and trifluoromethyl groups can impart unique electronic properties to materials incorporating this biphenyl unit, making it a candidate for applications in organic electronics.
-
Chemical Probes: The distinct spectroscopic signature and potential for further functionalization make this compound a candidate for the development of chemical probes for biological systems.
This technical guide serves as a foundational resource for researchers interested in 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl. As research progresses, the understanding of its properties and applications is expected to expand.
References
- 1. 3,3'-BIS(TRIFLUOROMETHYL)-4,4'-DINITROBIPHENYL | 363-95-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 3,3'-BIS(TRIFLUOROMETHYL)-4,4'-DINITROBIPHENYL, CasNo.363-95-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. rsc.org [rsc.org]
